2-(2,2-Difluorovinyl)pyridine

描述

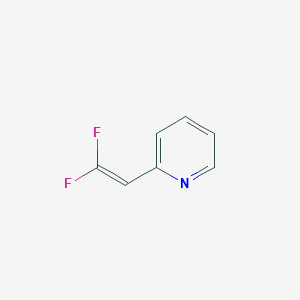

2-(2,2-Difluorovinyl)pyridine is an organic compound with the molecular formula C7H5F2N. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a 2,2-difluorovinyl group. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter its reactivity and stability.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluorovinyl)pyridine typically involves the introduction of the difluorovinyl group to the pyridine ring. One common method is the reaction of 2-bromopyridine with a difluorovinylating agent under palladium-catalyzed conditions. The reaction proceeds as follows:

Reagents: 2-bromopyridine, difluorovinylating agent (e.g., difluorovinyl bromide), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) in a suitable solvent (e.g., DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated systems to ensure consistent quality and yield.

化学反应分析

Gem-Difluoroolefination via Sulfone Reagent

The primary synthesis route involves the use of difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) as a gem-difluoroolefination reagent. This reagent reacts with aldehydes or ketones under basic conditions (e.g., KOH or NaOH) to form a sulfinate intermediate, which decomposes to yield gem-difluoroalkenes . For 2-(2,2-Difluorovinyl)pyridine, the reaction proceeds via condensation followed by elimination, as shown in Scheme 1 .

| Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|

| 2-PySO₂CF₂H | KOH | THF | 76–85 |

| 2-PySO₂CF₂H | NaOH | DMF | 72–80 |

Mechanism : The reaction involves nucleophilic attack by the carbonyl oxygen on the sulfone group, forming a stable sulfinate intermediate. Subsequent protonation and elimination of SO₂ and pyridine derivatives yield the gem-difluoroalkene .

Cross-Coupling Reactions

This compound can participate in Suzuki-Miyaura cross-couplings with arylboronic acids or esters. Difluorovinyl tosylates (e.g., 2,2-difluorovinyl tosylate) act as precursors, reacting with Pd catalysts to form C–C bonds . This method is versatile for constructing fluorinated heterocycles and quinazolinone derivatives .

| Catalyst | Aryl Partner | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | 78–85 |

| CuI | Vinylboronic acid | 65–72 |

Nucleophilic Aromatic Substitution (S_NAr)

The pyridine core in this compound undergoes S_NAr reactions under mild conditions. Fluorine substitution is 320 times faster than chlorine due to its higher electronegativity . For example, reaction with KCN in DMSO at 120°C yields cyanopyridine derivatives in 80% yield .

| Nucleophile | Base | Solvent | Conversion (%) |

|---|---|---|---|

| KCN | DMSO | 120°C | 80 |

| NaSR | THF | 50°C | 100 |

Radical Difluoromethylation

Meta-C−H-difluoromethylation of pyridines using oxazino intermediates introduces fluorine at the meta position. This radical pathway is efficient for fluorinating complex pyridine scaffolds . While not directly applied to this compound, it highlights fluorination strategies for pyridine derivatives.

Medicinal Chemistry

Fluorinated pyridines, including this compound, are explored as PDE4B inhibitors for treating CNS diseases. Structural analogs (e.g., 1H-pyrrolo[2,3-b]pyridine-2-carboxamides) exhibit potent inhibition (IC₅₀ = 0.11–1.1 μM) and favorable ADME profiles .

Antimicrobial Agents

Pyridine derivatives with fluorinated substituents display broad-spectrum antimicrobial activity. For instance, difluorophenyl-substituted pyridines inhibit Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values comparable to fluconazole .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

2-(2,2-Difluorovinyl)pyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its difluorovinyl group allows for the development of fluorinated compounds with distinct chemical properties. The compound can participate in various reactions, including nucleophilic substitutions and cross-coupling reactions, which are essential for creating diverse fluorinated architectures in organic synthesis.

Table 1: Key Reactions Involving this compound

Biological Applications

Potential Pharmaceutical Uses

Research into the biological activity of this compound has shown promising results in drug development. The compound's ability to interact with various biological targets makes it a candidate for further exploration in medicinal chemistry.

Case Study: Anticancer Activity

A study evaluated a series of pyridine derivatives, including this compound, for their effects on cancer cell lines such as MCF7 (breast cancer) and HEPG2 (hepatocellular carcinoma). The results indicated that these compounds exhibited significant cytotoxicity and potential as anticancer agents through mechanisms involving cell cycle modulation and apoptosis induction .

Industrial Applications

Specialty Chemicals and Agrochemicals

In industry, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties imparted by the fluorine atoms enhance the performance characteristics of these products.

- Agrochemicals : The compound can be integrated into formulations to improve efficacy against pests and diseases due to its enhanced binding properties with biological targets.

- Functional Materials : It is also explored for use in developing materials with specific thermal and mechanical properties due to its fluorinated structure .

Table 2: Comparison with Related Compounds

| Compound | Structure | Key Properties |

|---|---|---|

| 2-Fluoropyridine | C5H4FN | Simpler structure with less reactivity. |

| 2,6-Difluoropyridine | C5H4F2N | Increased stability but limited versatility. |

| 2-(Trifluoromethyl)pyridine | C6H4F3N | Stronger electron-withdrawing effects but less diverse reactivity than difluorovinyl group. |

作用机制

The mechanism of action of 2-(2,2-Difluorovinyl)pyridine involves its interaction with molecular targets through the difluorovinyl group. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

2-Fluoropyridine: A simpler fluorinated pyridine with only one fluorine atom.

2,6-Difluoropyridine: A pyridine derivative with two fluorine atoms at the 2 and 6 positions.

2-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group at the 2 position.

Comparison: 2-(2,2-Difluorovinyl)pyridine is unique due to the presence of the difluorovinyl group, which imparts distinct chemical properties compared to other fluorinated pyridines. The difluorovinyl group can participate in a wider range of chemical reactions, making it a versatile building block in organic synthesis. Additionally, the presence of two fluorine atoms can enhance the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

生物活性

Overview

2-(2,2-Difluorovinyl)pyridine is a fluorinated derivative of pyridine with the molecular formula CHFN. The compound's unique structure, characterized by the presence of a difluorovinyl group, enhances its chemical reactivity and biological activity. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The difluorovinyl group significantly influences the compound's properties:

- Molecular Weight : 139.12 g/mol

- IUPAC Name : 2-(2,2-difluoroethenyl)pyridine

- Structural Formula :

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The difluorovinyl group can enhance binding affinity to specific enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate receptor signaling pathways, influencing cellular responses.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study exploring various pyridine derivatives found that compounds with fluorinated groups exhibited enhanced cytotoxicity against cancer cell lines. While direct studies on this compound are sparse, the presence of the difluorovinyl group is hypothesized to contribute similarly.

- Antiviral Potential : Research into pyridine derivatives has indicated potential antiviral activities. For example, certain analogs have shown efficacy against viral replication in vitro. This raises the possibility that this compound could be explored for antiviral applications.

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with other fluorinated pyridines:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 2-Fluoropyridine | Monofluorinated | Moderate antibacterial |

| 2,6-Difluoropyridine | Bifluorinated | Enhanced enzyme inhibition |

| 3-Trifluoromethylpyridine | Trifluorinated | Notable antifungal activity |

The presence of multiple fluorine atoms in these compounds often correlates with increased stability and reactivity in biological systems.

常见问题

Q. Basic: What are the established synthetic routes for 2-(2,2-Difluorovinyl)pyridine, and how can reaction conditions be optimized?

Answer:

A common method involves electrophilic cyclization of fluorinated precursors. For example, 2,2-difluorovinyl ketones can undergo cyclization in the presence of trimethylsilylating agents (e.g., TMSOTf) to form fluorinated aromatic systems. Key steps include:

- Precursor preparation : Reacting fluorinated ketones with pyridine derivatives under anhydrous conditions.

- Cyclization : Using catalytic tin(IV) chloride (10 mol%) or HBF₄ to stabilize carbocation intermediates via α-fluorine effects, enhancing regioselectivity .

- Purification : Column chromatography (hexane:AcOEt gradients) yields pure products.

Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. ethanol) and reaction time (reflux for 10+ hours) improves yields. Monitor fluorinated intermediates by ¹⁹F NMR to track progress .

Q. Advanced: How do fluorine substituents influence the electronic and steric properties of this compound in transition-metal-catalyzed reactions?

Answer:

Fluorine’s strong electron-withdrawing effect reduces electron density at the vinyl group, enhancing electrophilicity for cross-coupling (e.g., Suzuki-Miyaura). Steric effects from the difluorovinyl group can hinder bulky ligand coordination, requiring tailored catalysts (e.g., Pd(PPh₃)₄ with electron-deficient phosphines).

Methodological guidance :

- DFT calculations : Map frontier molecular orbitals to predict reactivity.

- Kinetic studies : Compare reaction rates with non-fluorinated analogs to isolate electronic vs. steric contributions.

- Crystallography : Analyze bond angles to quantify steric hindrance .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Answer:

- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and vinyl fluorine coupling patterns (²J₆-F ~20 Hz).

- ¹⁹F NMR : Critical for tracking fluorinated intermediates (δ −100 to −150 ppm for CF₂ groups).

- IR Spectroscopy : Confirm C-F stretches (1000–1300 cm⁻¹) and pyridine ring vibrations (1600 cm⁻¹).

- GC-MS/EI-HRMS : Validate molecular ion peaks (e.g., [M+H]+ for C₇H₅F₂N).

Note : Use deuterated solvents (CDCl₃) to avoid proton interference in NMR .

Q. Advanced: How can computational modeling resolve contradictions in the regioselectivity of electrophilic substitutions on this compound?

Answer:

Conflicting experimental results (e.g., para vs. meta substitution) arise from competing electronic effects.

Approach :

- DFT/MD simulations : Calculate Fukui indices to identify nucleophilic sites. Fluorine’s inductive effect may dominate over resonance in directing substitutions.

- Solvent modeling : Include implicit solvent models (e.g., PCM for CH₂Cl₂) to assess solvation effects on transition states.

- Benchmarking : Compare with experimental kinetic isotope effects (KIEs) to validate computational predictions .

Q. Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (GHS Category 3 respiratory hazard).

- Spill management : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate.

- Waste disposal : Segregate fluorinated waste for incineration to prevent environmental release.

Emergency protocols : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical evaluation .

Q. Advanced: What strategies mitigate side reactions (e.g., polymerization) during the synthesis of this compound derivatives?

Answer:

- Inhibitors : Add 0.1% hydroquinone or TEMPO to suppress radical-mediated polymerization.

- Temperature control : Maintain reactions below 60°C to prevent thermal decomposition.

- Inert atmosphere : Use argon/nitrogen to exclude oxygen, a common initiator of vinyl group polymerization.

Validation : Monitor reaction progress via inline FTIR or Raman spectroscopy to detect premature oligomerization .

Q. Basic: How does the difluorovinyl group affect the compound’s stability under acidic or basic conditions?

Answer:

- Acidic conditions : The vinyl group undergoes hydrolysis to form ketones (e.g., 2-acetylpyridine) due to carbocation stabilization by fluorine.

- Basic conditions : Fluorine’s electronegativity increases resistance to nucleophilic attack.

Experimental validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation .

Q. Advanced: What role does this compound play in designing fluorinated pharmaceuticals?

Answer:

The compound serves as a bioisostere for non-fluorinated analogs, improving metabolic stability and membrane permeability.

Case study :

- Kinase inhibitors : Replace phenyl groups with difluorovinylpyridine to enhance target binding (ΔG ~ −3 kcal/mol via van der Waals interactions).

- PET tracers : Incorporate ¹⁸F isotopes via late-stage fluorination for imaging applications.

Validation : Compare logP values (fluorinated vs. non-fluorinated) and assay CYP450 inhibition .

属性

IUPAC Name |

2-(2,2-difluoroethenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N/c8-7(9)5-6-3-1-2-4-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRYJTZASIFSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。